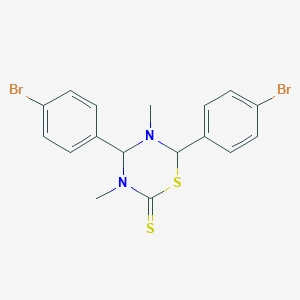
4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with carbon disulfide and formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfur atom in the thiadiazinane ring can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfur oxidation states.
科学的研究の応用
Chemistry
In chemistry, 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and photophysical properties.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through its sulfur and nitrogen atoms makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 4,6-Bis(4-chlorophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
- 4,6-Bis(4-fluorophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
- 4,6-Bis(4-methylphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
Uniqueness
Compared to similar compounds, 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interaction with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to form stable complexes with various targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C17H16Br2N2S2 |
|---|---|
分子量 |
472.3 g/mol |
IUPAC名 |
4,6-bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H16Br2N2S2/c1-20-15(11-3-7-13(18)8-4-11)21(2)17(22)23-16(20)12-5-9-14(19)10-6-12/h3-10,15-16H,1-2H3 |
InChIキー |
RYLZKTYONBXSTH-UHFFFAOYSA-N |
正規SMILES |
CN1C(N(C(=S)SC1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11049340.png)
![1-(4-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11049342.png)
![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)

![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
![2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11049363.png)
![1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11049366.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)
![1-(2,4-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11049379.png)
![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)
![Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate](/img/structure/B11049401.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)